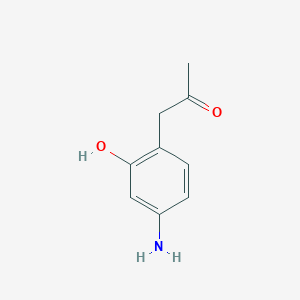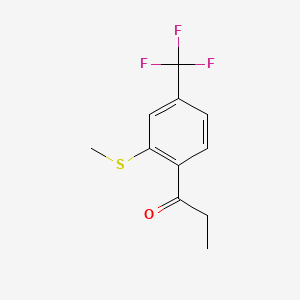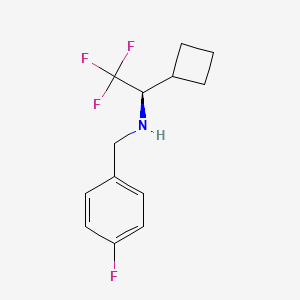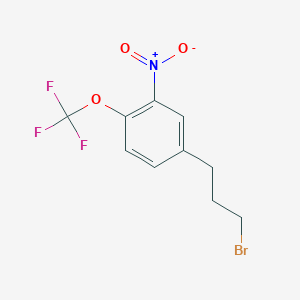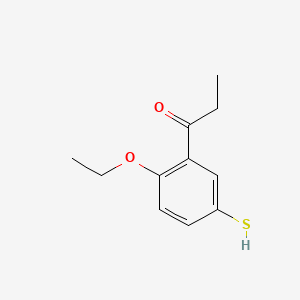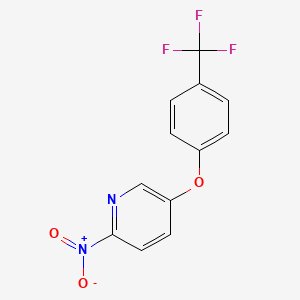
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenoxy-pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitro-5-chloropyridine with 4-trifluoromethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Amino-5-(4-trifluoromethyl-phenoxy)-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyridine ring.
2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
Uniqueness
2-Nitro-5-(4-trifluoromethyl-phenoxy)-pyridine is unique due to the combination of its nitro and trifluoromethyl groups attached to a phenoxy-pyridine structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H7F3N2O3 |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
2-nitro-5-[4-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-1-3-9(4-2-8)20-10-5-6-11(16-7-10)17(18)19/h1-7H |
InChI-Schlüssel |
OLOBAZUJFDYYER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





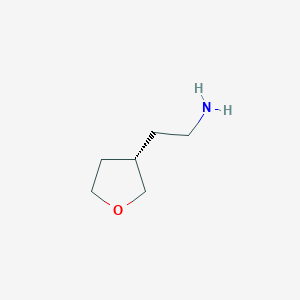
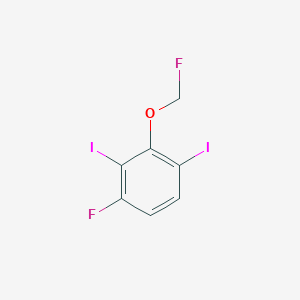

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
